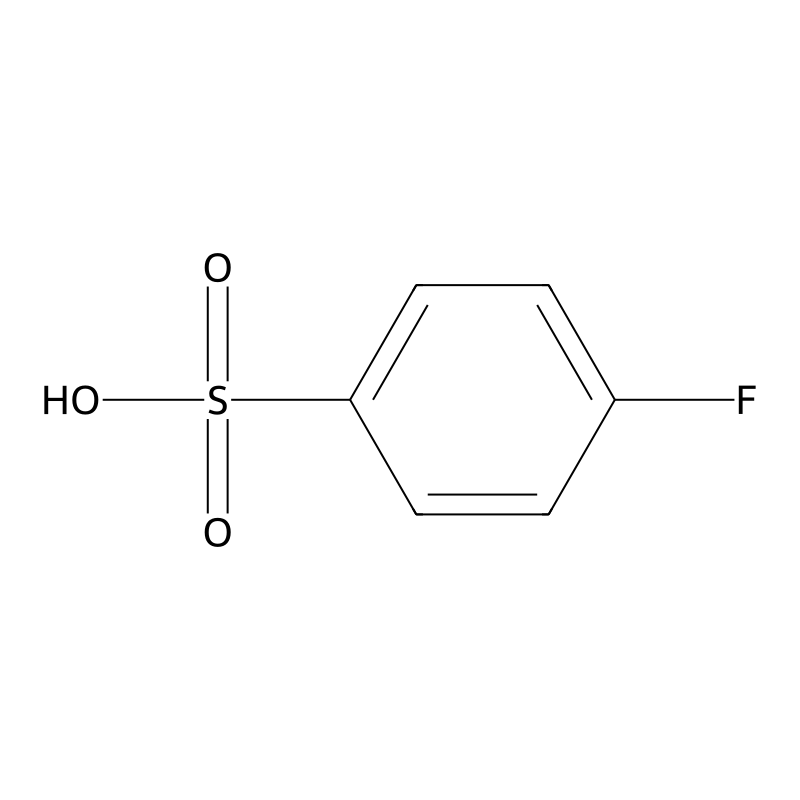4-Fluorobenzenesulphonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- As a Brønsted-Lowry Acid: 4-FBS acts as a strong acid due to the presence of the sulfonic acid group (-SO3H). This acidic property makes it useful as a catalyst for various organic reactions, such as:
Material Science:
- Synthesis of Precursors for Functional Materials: 4-FBS can be used as a starting material for the synthesis of various functional materials, including:
Analytical Chemistry:
- As an Internal Standard in Chromatography: Due to its unique properties like high solubility in various solvents and good UV absorption, 4-FBS can be used as an internal standard in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Pharmaceutical Research:
- Synthesis of Pharmaceutical Intermediates: 4-FBS can be employed as a reagent in the synthesis of various pharmaceutical intermediates and drug precursors due to its ability to promote specific chemical transformations.
Other Applications:
4-Fluorobenzenesulphonic acid is an aromatic sulfonic acid with the chemical formula . It features a fluorine atom substituted at the para position of the benzene ring relative to the sulfonic acid group. This compound is characterized by its strong acidic properties and is often utilized in various
4-FBSA is a corrosive and irritant compound. It can cause skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. Proper personal protective equipment (PPE) such as gloves, safety glasses, and fume hood should be used when handling this compound.
Data:
- Acute Oral Toxicity (rat): LD50 > 2000 mg/kg. (LD50: Lethal Dose for 50% of a tested population)
- Esterification: It can catalyze the formation of esters from alcohols and acids.
- Alkylation: This compound can facilitate alkylation reactions, where an alkyl group is transferred to a substrate.
- Condensation Reactions: It is also involved in condensation reactions, contributing to the formation of larger molecular structures .
The versatility of 4-Fluorobenzenesulphonic acid as a catalyst stems from its ability to stabilize reaction intermediates, thus enhancing reaction rates.
The synthesis of 4-Fluorobenzenesulphonic acid can be accomplished through several methods:
- Direct Sulfonation: This involves reacting fluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group.
- Fluorination of Benzenesulfonic Acid: Starting from benzenesulfonic acid, fluorination can be achieved using fluorinating agents such as hydrogen fluoride or other fluorides under specific conditions to achieve para-selectivity .
These methods highlight the compound's accessibility for use in laboratory and industrial settings.
4-Fluorobenzenesulphonic acid finds applications across various fields:
- Catalysis: It serves as an effective catalyst in organic synthesis, particularly in esterifications and alkylations.
- Chemical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Analytical Chemistry: It is employed in analytical techniques such as chromatography due to its ability to enhance separation processes .
Its unique properties make it a useful reagent in both academic research and industrial applications.
Interaction studies involving 4-Fluorobenzenesulphonic acid focus on its reactivity with various nucleophiles and electrophiles. The presence of the sulfonic acid group makes it a strong electrophile, allowing it to engage in nucleophilic substitution reactions. Additionally, studies on its solubility and interaction with solvents provide insights into its behavior in different chemical environments, which is crucial for optimizing reaction conditions in synthetic processes .
Several compounds share structural similarities with 4-Fluorobenzenesulphonic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenesulphonic Acid | C₆H₅SO₃H | Lacks fluorine; widely used in detergents and dyes. |
| 4-Chlorobenzenesulphonic Acid | C₆H₄ClSO₃H | Chlorine substituent; different reactivity profile. |
| 2-Fluorobenzenesulphonic Acid | C₆H₄F(SO₃H) | Fluorine at ortho position; distinct sterics. |
| 3-Fluorobenzenesulphonic Acid | C₆H₄F(SO₃H) | Fluorine at meta position; different electronic effects. |
Uniqueness of 4-Fluorobenzenesulphonic Acid:
The para-substitution of fluorine provides unique electronic properties that enhance its reactivity compared to similar compounds. This positioning allows for better stabilization of transition states during








